1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a chemical compound that features a sulfonamide group attached to a 4-chlorophenyl ring and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the sulfonamide group can lead to the formation of sulfonic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Substitution of the chlorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- 1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- 1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
Uniqueness
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its fluorine, bromine, or methyl analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-13-5-3-11(4-6-13)10-19(17,18)16-9-12-2-1-7-15-8-12/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSNPHKTVYHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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